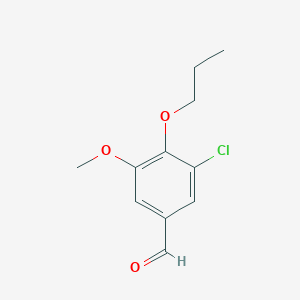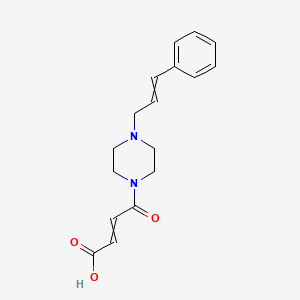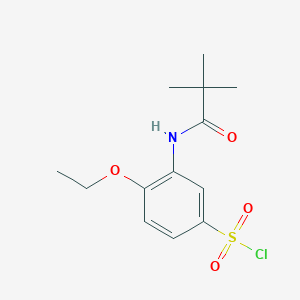
3-Chloro-5-methoxy-4-propoxybenzaldehyde
Vue d'ensemble
Description
“3-Chloro-5-methoxy-4-propoxybenzaldehyde” is a chemical compound with the CAS Number: 832674-55-2 . It has a molecular weight of 228.68 . The IUPAC name for this compound is this compound . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H13ClO3/c1-3-4-15-11-9 (12)5-8 (7-13)6-10 (11)14-2/h5-7H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 228.68 . The compound’s InChI code is1S/C11H13ClO3/c1-3-4-15-11-9 (12)5-8 (7-13)6-10 (11)14-2/h5-7H,3-4H2,1-2H3 .
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
Research in chemical synthesis often explores the modification of benzaldehyde derivatives, including halogenated and methoxy-substituted compounds, for various applications. For instance, studies have demonstrated the synthesis and structural verification of chlorinated vanillins and syringaldehydes, highlighting the importance of such compounds in understanding chemical degradation products of lignin and humic substances (Hyötyläinen & Knuutinen, 1993). These methodologies could be relevant for the synthesis of 3-Chloro-5-methoxy-4-propoxybenzaldehyde and its derivatives.
Regioselective Modification
The regioselective modification of benzaldehyde derivatives is a key area of research, enabling the development of compounds with specific functional groups for targeted applications. A study on the reductive electrophilic substitution of derivatives of 3,4,5-trimethoxybenzaldehyde provides insights into how specific methoxy groups can be selectively modified, which is pertinent for the manipulation of this compound for desired end-uses (Azzena et al., 1992).
Antioxidant Activity
The synthesis of chalcone derivatives from halogenated vanillin, including activities such as antioxidant testing, illustrates the potential biological and chemical applications of modified benzaldehydes. This type of research, such as the synthesis and evaluation of antioxidant activity of various halogenated benzaldehyde derivatives (Rijal, Haryadi, & Anwar, 2022), suggests a pathway for exploring the biological activities of this compound derivatives.
Photochemical and Electrochemical Studies
Investigations into the photochemical and electrochemical behaviors of benzaldehyde derivatives underpin their applications in materials science, environmental chemistry, and synthetic organic chemistry. For example, studies on the UV-induced conformational isomerization and photochemistry of chloro-methoxybenzaldehydes (Ildiz, Konarska, & Fausto, 2019) provide a basis for understanding the reactivity and stability of this compound under various conditions.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
The primary targets of 3-Chloro-5-methoxy-4-propoxybenzaldehyde are currently unknown .
Biochemical Pathways
It’s worth noting that a structurally similar compound, 3-methoxy-4-propoxybenzaldehyde, is used in the synthesis of chalcone derivatives of benzo[b]furan as potential antibacterial agents .
Propriétés
IUPAC Name |
3-chloro-5-methoxy-4-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXJCSOGXRWPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401274125 | |
| Record name | 3-Chloro-5-methoxy-4-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401274125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
832674-55-2 | |
| Record name | 3-Chloro-5-methoxy-4-propoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832674-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-methoxy-4-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401274125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7-Methyl-2-(4-nitrophenyl)-3-piperazin-1-yl-methylimidazo[1,2-a]pyridine](/img/structure/B1636068.png)
![5-(Piperazin-1-ylmethyl)-6-(p-tolyl)imidazo[2,1-b]thiazole](/img/structure/B1636073.png)
![2-(2-Chlorobenzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1636079.png)


![[(6-Bromo-1,3-benzothiazol-2-yl)oxymethylsulfanyl-propylsulfanylmethylidene]cyanamide](/img/structure/B1636084.png)
![Benzyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1636085.png)